molecular formula C9H7ClN4S B11033647 4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol

4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol

Cat. No.: B11033647
M. Wt: 238.70 g/mol
InChI Key: DJJGWAMUPZAGAG-UHFFFAOYSA-N
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Description

4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a triazine core substituted with a 4-chlorophenyl group at position 6, an amino group at position 4, and a thiol group at position 2. Its structural versatility allows for modifications that influence pharmacological properties, including solubility, stability, and binding affinity.

Properties

Molecular Formula

C9H7ClN4S

Molecular Weight

238.70 g/mol

IUPAC Name

2-amino-6-(4-chlorophenyl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C9H7ClN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4H,(H3,11,12,13,14,15)

InChI Key

DJJGWAMUPZAGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)N=C(N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol typically involves the reaction of cyanuric chloride with 4-chloroaniline, followed by the introduction of a thiol group. One common method includes:

  • Step 1: Formation of Intermediate

      Reactants: Cyanuric chloride and 4-chloroaniline.

      Conditions: The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions.

      Product: 4-Chloro-6-(4-chlorophenyl)-1,3,5-triazine.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution reactions at the triazine ring and thiol group:

Key Reaction Pathways:

A. Amino Group Substitution
The amino group (-NH₂) reacts with electrophiles such as acyl chlorides or alkyl halides. For example:
4-Amino-triazine-thiol+R-X4-(R-substituted)-triazine-thiol+HX\text{4-Amino-triazine-thiol} + \text{R-X} \rightarrow \text{4-(R-substituted)-triazine-thiol} + \text{HX}
Reagents: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).
Conditions: Basic media (e.g., K₂CO₃ in CH₂Cl₂), room temperature .

B. Thiol Group Substitution
The thiol (-SH) group undergoes substitution with alkylating agents:
4-Amino-triazine-SH+R-Br4-Amino-triazine-SR+HBr\text{4-Amino-triazine-SH} + \text{R-Br} \rightarrow \text{4-Amino-triazine-SR} + \text{HBr}
Reagents: Methyl bromide, benzyl bromide.
Conditions: NaOH/EtOH, reflux .

Table 1: Substitution Reactions

ReactantReagent/ConditionsProductYield (%)Reference
Methyl iodideK₂CO₃, CH₂Cl₂, 25°C, 24 h4-(Methylamino)-6-(4-Cl-Ph)-triazine68
Benzyl bromideNaOH/EtOH, reflux, 6 h4-Amino-6-(4-Cl-Ph)-triazine-S-benzyl75

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids:

Reaction Pathways:

A. Disulfide Formation
24-Amino-triazine-SHH2O24-Amino-triazine-S-S-triazine-4-amino2\,\text{4-Amino-triazine-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{4-Amino-triazine-S-S-triazine-4-amino}
Conditions: H₂O₂ (30%), RT, 2 h.

B. Sulfonic Acid Formation
4-Amino-triazine-SHKMnO4/H+4-Amino-triazine-SO3H\text{4-Amino-triazine-SH} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{4-Amino-triazine-SO}_3\text{H}
Conditions: KMnO₄ in H₂SO₄, 60°C, 4 h.

Table 2: Oxidation Outcomes

Oxidizing AgentProductConditionsYield (%)
H₂O₂Disulfide dimerRT, 2 h82
KMnO₄/H⁺Sulfonic acid derivative60°C, 4 h58

Coupling Reactions

The compound engages in cross-coupling reactions via its halogenated aryl group:

Suzuki-Miyaura Coupling
4-Amino-triazine-thiol+Ar-B(OH)2Pd(PPh3)44-Amino-6-(Ar)-triazine-thiol\text{4-Amino-triazine-thiol} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Amino-6-(Ar)-triazine-thiol}
Conditions: Pd catalyst, Na₂CO₃, DME/H₂O, 80°C, 12 h.

Cyclization Reactions

The amino and thiol groups facilitate cyclization to form fused heterocycles:

Example Reaction:
4-Amino-triazine-thiol+CH2(CO2Et)2Thiazolo[5,4-d]triazine\text{4-Amino-triazine-thiol} + \text{CH}_2(\text{CO}_2\text{Et})_2 \rightarrow \text{Thiazolo[5,4-d]triazine}
Conditions: EtOH, reflux, 8 h .

Mechanistic Insights

  • Thiol Reactivity : The -SH group acts as a soft nucleophile, attacking electrophilic centers (e.g., alkyl halides).

  • Triazine Ring Stability : The electron-deficient triazine ring directs substitutions to the 2- and 4-positions, as shown in X-ray crystallography studies .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H8_{8}ClN5_5S
  • Molecular Weight : Approximately 240.71 g/mol
  • Functional Groups : The compound features an amino group, a chlorophenyl group, and a thiol group, contributing to its reactivity and biological activity.

Anticancer Activity

Research indicates that 4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines:

Cancer Cell LineInhibition Mechanism
MCF-7 (Breast)Inhibition of cyclin-dependent kinase 2 (CDK2)
HCT-116 (Colon)Disruption of cell cycle regulation
HepG-2 (Liver)Induction of apoptosis

The mechanism involves binding to CDK2, which is crucial for cell cycle progression, leading to cell death in cancerous cells .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes involved in critical cellular processes. Notably:

  • Cyclin-dependent Kinase 2 (CDK2) : Inhibiting this enzyme can disrupt normal cell cycle progression, making it a target for cancer therapy.

Studies have shown that the binding affinity of this compound for CDK2 is significant, suggesting its utility in developing targeted cancer therapies .

Potential Therapeutic Uses

Beyond cancer treatment, the compound's biological activity suggests potential applications in other therapeutic areas:

  • Antimicrobial Activity : Similar compounds have shown promise against various bacterial strains and fungi.
  • Neurological Disorders : Its structural analogs have been investigated for their ability to inhibit acetylcholinesterase, a target in Alzheimer's disease treatment .

Case Studies

Several studies highlight the effectiveness of this compound in biological applications:

  • Antitumor Studies : A study synthesized novel triazine derivatives and tested their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited enhanced anticancer activity compared to standard treatments .
  • Inhibition Studies : A series of experiments demonstrated the compound's ability to inhibit CDK2 effectively, leading to reduced proliferation rates in treated cancer cells .

Mechanism of Action

The mechanism by which 4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function.

Comparison with Similar Compounds

Structural Analogs in the Triazine Family

(a) 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 117411-02-6)
  • Substituent Difference : Replaces the 4-chlorophenyl group with a simple phenyl ring.
  • Applications : Used as a scaffold in drug discovery, though its bioactivity profile may differ due to reduced halogen-mediated binding interactions.
(b) 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 1142208-01-2)
  • Substituent Difference: Features a nitro group (-NO₂) instead of chlorine at the para position.
  • It has a molecular weight of 251.27 g/mol, slightly higher than the chlorinated analog .
(c) 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
  • Substituent Difference : Substitutes the 4-chlorophenyl group with a pyridinyl heterocycle.
  • Properties : The nitrogen-rich pyridinyl group enhances hydrogen-bonding capacity and solubility in polar solvents. Calculated pKa values suggest moderate acidity for the thiol group, influencing its reactivity in biological systems .
  • Applications : Pyridine-containing triazines are studied for kinase inhibition or as enzyme modulators due to their ability to mimic nucleotide bases.
(a) Cytotoxic Activity
  • The triazine-thiol core may offer distinct mechanisms of action compared to chalcones, which rely on α,β-unsaturated ketone moieties for activity .
  • Triazine-Thiols: No direct cytotoxicity data are available for 4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol. However, its structural analogs, such as the pyridinyl variant, are under investigation for targeted therapies due to their ability to interact with nucleotide-binding domains .

Biological Activity

4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a triazine ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been identified as an inhibitor of lysophosphatidic acid acyltransferase (LPAAT), an enzyme involved in cancer cell proliferation. Inhibition of LPAAT may lead to reduced tumor growth and metastasis, making this compound a potential candidate for cancer therapy .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10LPAAT inhibition
HeLa (Cervical)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest in S phase

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus25Comparable to Methicillin
Escherichia coli30Comparable to Ampicillin
Candida albicans20Superior to Clotrimazole

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : By inhibiting LPAAT, the compound disrupts lipid signaling pathways crucial for cancer cell survival.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : Its thiol group may interact with bacterial enzymes or structural proteins, disrupting cellular functions and leading to cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Treatment Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant decrease in cell viability and induction of apoptosis at concentrations above 10 µM .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Candida albicans. The compound demonstrated strong antifungal activity with an MIC of 20 µg/mL, outperforming traditional antifungal agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) reacts with 4-chloroaniline under controlled conditions (0°C in acetone/NaOH) to form intermediate triazine derivatives. Subsequent thiolation using sodium hydrosulfide or thiourea in polar aprotic solvents (e.g., DMF) introduces the thiol group. Key parameters include temperature (0–5°C for initial substitution), stoichiometric ratios (1:1 for selective monosubstitution), and solvent polarity to minimize side reactions . Purity is typically assessed via HPLC or TLC, with recrystallization in ethanol/water mixtures for isolation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and amine/thiol protons (broad signals at δ 4.5–5.5 ppm).
  • FT-IR : Confirms N–H stretching (~3350 cm⁻¹), C=S (1050–1250 cm⁻¹), and C–Cl (750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 281.02) and fragmentation patterns.
  • Elemental Analysis : Verifies C, H, N, and S content within ±0.3% theoretical values .

Q. What preliminary biological screening protocols are suitable for this compound?

  • Methodological Answer : Initial antimicrobial activity can be tested via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Cytotoxicity assays (e.g., MTT on HEK-293 cells) assess biocompatibility. For structure-activity insights, compare with analogs like 4-amino-6-chloro-1,3,5-triazin-2-ones, noting substituent effects on bioactivity .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

  • Methodological Answer : Employ a Box-Behnken design (3 factors, 15 runs) to optimize:

  • Factors : Reaction temperature (20–60°C), solvent polarity (acetone vs. DMF), and catalyst loading (0.5–2 mol%).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Analysis : Response surface methodology (RSM) identifies optimal conditions. For example, higher solvent polarity may improve thiolation but increase side products, requiring trade-off analysis .

Q. How should researchers resolve contradictory data on substituent effects in triazine derivatives?

  • Methodological Answer : Contradictions in substituent reactivity (e.g., electron-withdrawing vs. donating groups) require controlled studies:

  • Systematic Variation : Synthesize analogs with substituents at defined positions (e.g., 4-Cl vs. 4-OCH3).
  • Kinetic Profiling : Monitor reaction rates via in-situ IR or NMR to quantify substituent impact on intermediate stability.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects (HOMO/LUMO energies) to rationalize experimental trends .

Q. What advanced mechanistic studies elucidate the dehydrosulfurization pathways in triazine-thiol derivatives?

  • Methodological Answer : Compare dehydrosulfurizing agents (e.g., DCC vs. I2/Et3N) using:

  • Isotopic Labeling : Track sulfur migration via 34S-labeled reactants.
  • In-situ Monitoring : Use LC-MS to detect transient intermediates (e.g., thiirane or episulfonium ions).
  • Kinetic Isotope Effects (KIE) : Differentiate radical vs. ionic mechanisms. For example, DCC promotes cyclization via carbodiimide-mediated activation, while I2/Et3N favors electrophilic sulfur removal .

Q. How can computational modeling predict the compound’s reactivity in supramolecular systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate host-guest interactions (e.g., with β-cyclodextrin) using AMBER force fields.
  • Docking Studies : Predict binding affinities to biological targets (e.g., dihydrofolate reductase) via AutoDock Vina.
  • Solubility Prediction : Use COSMO-RS to estimate solubility in solvents like DMSO or water, guiding formulation studies .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with:

  • HPLC-PDA : Quantify degradation products (e.g., oxidation to disulfides).
  • XRD : Monitor crystallinity changes.
  • TGA/DSC : Detect thermal decomposition thresholds. Stability is enhanced by inert-atmosphere storage and antioxidants like BHT .

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